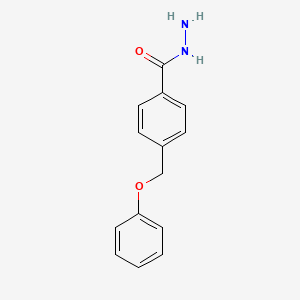

4-(Phenoxymethyl)benzohydrazide

Description

Contextualizing Benzohydrazide (B10538) Scaffolds in Modern Medicinal Chemistry and Organic Synthesis

The benzohydrazide moiety, characterized by a benzoic acid hydrazide structure, represents a cornerstone scaffold in the fields of medicinal chemistry and organic synthesis. thepharmajournal.com These compounds are a versatile class of molecules that have garnered significant attention due to their wide spectrum of biological activities and their utility as synthetic intermediates. In medicinal chemistry, benzohydrazide derivatives have been extensively investigated and have shown a remarkable range of pharmacological properties, including antimicrobial (antibacterial and antifungal), antimycobacterial, anticancer, anti-inflammatory, anticonvulsant, and antiviral activities. thepharmajournal.com

The structural framework of benzohydrazide, featuring a carbonyl group, an amide linkage, and a terminal amino group, allows for diverse chemical modifications. The reactivity of the terminal hydrazinyl nitrogen (-NH2) makes it a valuable precursor for the synthesis of a large number of derivatives. thepharmajournal.com Specifically, it readily undergoes condensation reactions with various aldehydes and ketones to form stable hydrazone linkages (-N=CH-). nih.govnih.gov This straightforward reactivity enables the creation of extensive libraries of N'-substituted benzylidene benzohydrazides, allowing chemists to systematically explore structure-activity relationships (SAR) by introducing a wide array of substituents. researchgate.net Furthermore, the benzohydrazide core can be cyclized to form various important heterocyclic systems, such as 1,3,4-oxadiazoles and 1,2,4-triazoles, which are themselves prominent pharmacophores in drug discovery.

The following table provides a summary of the diverse biological activities reported for various benzohydrazide derivatives, underscoring the versatility of this chemical scaffold.

| Biological Activity | Examples of Investigated Derivatives |

| Antimicrobial | (E)-4-Chloro-N'-(thiophene-2-ylmethylene) benzohydrazide |

| Anticancer | 2/3-bromo-N'-(substituted benzylidene) benzohydrazides |

| Anti-inflammatory | Phenoxy acetic acid hydrazide hybrids |

| Anticonvulsant | N,N-dialkylaminoalkoxy-2-oxoindole-3-ylidene benzohydrazides |

| Antimycobacterial | 4-(morpholin-4-yl)-N'-(arylidene) benzohydrazides |

| Enzyme Inhibition | N'-benzylidene-4-[(4-methylphenyl)sulfonyloxy] benzohydrazides |

Rationale for Investigating 4-(Phenoxymethyl)benzohydrazide and its Analogues

The investigation into this compound is driven by the strategic combination of two key structural motifs: the proven benzohydrazide core and the phenoxymethyl (B101242) substituent. The benzohydrazide moiety serves as a reliable pharmacophore, known to interact with various biological targets. The rationale for appending a phenoxymethyl group at the 4-position of the benzene ring is rooted in established medicinal chemistry principles aimed at optimizing the parent molecule's pharmacological profile.

The introduction of the phenoxymethyl group can significantly influence the compound's physicochemical properties. This substituent can modulate lipophilicity, which is a critical parameter for determining a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, including its ability to cross cellular membranes. The ether linkage within the phenoxymethyl group imparts a degree of conformational flexibility, allowing the molecule to adopt different spatial orientations, which can be crucial for achieving an optimal fit within the binding pocket of a target enzyme or receptor. japsonline.com

Furthermore, the aromatic ring of the phenoxy group can participate in various non-covalent interactions, such as π-π stacking and hydrophobic interactions, with biological macromolecules, potentially enhancing binding affinity and potency. The oxygen atom can also act as a hydrogen bond acceptor. By modifying the substitution pattern on the terminal phenoxy ring, researchers can fine-tune the electronic and steric properties of the entire molecule, providing a pathway to develop analogues with improved potency, selectivity, and metabolic stability.

Overview of Current Research Trajectories: Synthesis, Reactivity, and Pre-clinical Bioactivity Profiling

Current research on benzohydrazide analogues, including those related to this compound, follows a well-defined trajectory encompassing synthesis, reactivity studies, and a broad range of pre-clinical biological evaluations.

Synthesis: The synthesis of benzohydrazides is typically a straightforward process. The most common method involves the reaction of a corresponding methyl or ethyl ester with hydrazine (B178648) hydrate. nih.gov For the target compound, this would involve the nucleophilic acyl substitution reaction of methyl 4-(phenoxymethyl)benzoate with hydrazine hydrate, usually conducted under reflux in an alcoholic solvent like methanol (B129727) or ethanol (B145695). The resulting this compound can then be isolated as a stable crystalline solid.

Reactivity: The primary and most exploited reaction of this compound involves the condensation of its terminal nucleophilic -NH2 group with the electrophilic carbonyl carbon of various aldehydes and ketones. nih.govmdpi.com This reaction, often catalyzed by a few drops of acid, readily forms N'-substituted hydrazones (Schiff bases). This reactivity is fundamental to the "combinatorial" approach used in medicinal chemistry to generate a diverse set of analogues for biological screening. For instance, reacting this compound with a range of substituted benzaldehydes would yield a library of molecules where the core scaffold is kept constant while the peripheral substituents are varied. This is exemplified in the synthesis of complex hydrazones where a phenoxymethyl-containing aldehyde is reacted with a benzohydrazide core to create new bioactive molecules. nih.gov

The general reaction scheme is presented below:

Scheme 1: Condensation reaction between this compound and a substituted aldehyde (R-CHO) to yield the corresponding N'-benzylidenebenzohydrazide derivative.

Pre-clinical Bioactivity Profiling: While specific bioactivity data for the parent this compound is not extensively documented in publicly available literature, research on its close analogues and derivatives indicates several promising avenues of pre-clinical investigation. Derivatives incorporating the phenoxymethylbenzohydrazide scaffold are being evaluated for a range of therapeutic applications, primarily focused on enzyme inhibition.

Current research trajectories for these types of compounds include:

Enzyme Inhibition: Analogues are being designed and screened as inhibitors for various enzymes. For example, related benzohydrazide-triazole derivatives have shown potent α-glucosidase inhibitory activity, relevant for the management of type-2 diabetes. nih.gov Other studies have focused on the inhibition of cholinesterases (AChE and BChE) for potential application in Alzheimer's disease and thymidine phosphorylase for anticancer applications. nih.govsemanticscholar.orgmdpi.com

Anticancer Activity: The benzohydrazide scaffold is a common feature in compounds designed as anticancer agents. thepharmajournal.com Research explores their ability to inhibit tumor cell proliferation through various mechanisms, including the inhibition of specific kinases or the induction of apoptosis. nih.govnih.govmdpi.com

Antimicrobial Activity: Given the well-established antibacterial and antifungal properties of hydrazones, new derivatives are continuously being evaluated against a panel of pathogenic microbes, including drug-resistant strains. japsonline.comresearchgate.netfrontiersin.org

Structure

3D Structure

Properties

IUPAC Name |

4-(phenoxymethyl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c15-16-14(17)12-8-6-11(7-9-12)10-18-13-4-2-1-3-5-13/h1-9H,10,15H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVXRWARELOUENL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Chemical Transformations

Direct Synthesis of 4-(Phenoxymethyl)benzohydrazide

The formation of the this compound core structure can be achieved through both traditional chemical methods and modern, environmentally conscious approaches.

The most common and established method for synthesizing this compound involves a two-step process starting from 4-(phenoxymethyl)benzoic acid. This conventional pathway is widely adopted for various benzohydrazide (B10538) derivatives.

The first step is the esterification of 4-(phenoxymethyl)benzoic acid. This is typically achieved by reacting the acid with an alcohol, such as methanol (B129727) or ethanol (B145695), in the presence of a strong acid catalyst like sulfuric acid. The mixture is usually heated under reflux to drive the reaction to completion, yielding the corresponding methyl or ethyl 4-(phenoxymethyl)benzoate.

In the second step, the resulting ester undergoes hydrazinolysis. The ester is treated with hydrazine (B178648) hydrate, often in a solvent like ethanol. nih.gov This reaction mixture is refluxed for several hours, leading to the substitution of the alkoxy group of the ester with the hydrazinyl group (-NHNH2), thereby forming the final product, this compound. nih.gov The crude product is then typically purified by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain a pure, crystalline solid. mdpi.comnih.gov This entire process generally provides the target hydrazide in high yield. nih.gov

Table 1: Conventional Synthesis of Benzohydrazides

| Step | Reactants | Reagents/Conditions | Product | Reference |

|---|---|---|---|---|

| 1. Esterification | Substituted Benzoic Acid, Alcohol (e.g., Methanol) | Acid Catalyst (e.g., H₂SO₄), Reflux | Methyl/Ethyl Benzoate | nih.gov |

In line with the principles of green chemistry, new methods are being developed to synthesize benzohydrazides more efficiently and with less environmental impact. These approaches focus on reducing the use of hazardous solvents, minimizing waste, and lowering energy consumption.

One promising green approach is the use of environmentally benign solvents like water. derpharmachemica.com For related hydrazone syntheses, water has been successfully used as a solvent, often with the addition of a catalytic amount of acid, to facilitate the reaction under mild, room temperature conditions. derpharmachemica.com Another strategy involves performing reactions under solvent-free or "neat" conditions, which completely eliminates solvent waste. rsc.org These reactions can sometimes be facilitated by grinding the reactants together, occasionally at a slightly elevated temperature, to increase the reaction rate. rsc.orgresearchgate.net

Process intensification techniques such as microwave irradiation and ultrasonication have also been applied to the synthesis of hydrazide derivatives. biointerfaceresearch.com Microwave-assisted synthesis, in particular, has been shown to significantly reduce reaction times from hours to minutes while often improving product yields compared to conventional heating methods. researchgate.net These emerging techniques represent a move towards more sustainable and efficient chemical manufacturing. rsc.org

Derivatization via Hydrazone Formation

The hydrazide functional group of this compound is a versatile handle for further molecular elaboration, most commonly through the formation of hydrazones, also known as Schiff bases.

This compound readily undergoes condensation reactions with a wide array of aromatic aldehydes and ketones to form N-acylhydrazones. mdpi.comnih.govderpharmachemica.combiointerfaceresearch.comnih.govmdpi.com This reaction involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of the aldehyde or ketone, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone. derpharmachemica.comnih.gov

The reaction is typically carried out by refluxing equimolar amounts of this compound and the carbonyl compound in a suitable solvent, such as methanol or ethanol. nih.govmdpi.com In many cases, a catalytic amount of a strong acid like hydrochloric acid or sulfuric acid is added to protonate the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and accelerating the reaction. nih.govderpharmachemica.com The resulting hydrazone products often precipitate from the reaction mixture upon cooling and can be purified by simple filtration and recrystallization. nih.gov

The true synthetic utility of the condensation reaction lies in the vast structural diversity that can be achieved. mdpi.comderpharmachemica.comresearchgate.netbiointerfaceresearch.comnih.gov By reacting this compound with a diverse library of substituted aromatic aldehydes and ketones, a multitude of Schiff bases with varying electronic and steric properties can be generated.

Substituents on the aromatic ring of the aldehyde or ketone can range from simple alkyl and alkoxy groups to halogens and nitro groups. This allows for the fine-tuning of the properties of the final hydrazone molecule. For instance, electron-donating groups on the aromatic ring can increase the electron density of the azomethine group, while electron-withdrawing groups can decrease it. The reaction is not limited to benzaldehydes; heterocyclic aldehydes can also be used to introduce different ring systems into the final structure. derpharmachemica.com This modular approach enables the systematic exploration of chemical space.

Table 2: Examples of Aromatic Aldehydes for Hydrazone Synthesis

| Aldehyde | Resulting Hydrazone (General Structure) | Potential Substituents (R) | Reference |

|---|---|---|---|

| Substituted Benzaldehyde | (E)-N'-(substituted-benzylidene)-4-(phenoxymethyl)benzohydrazide | -OH, -OCH₃, -Cl, -Br, -F, -NO₂, -CF₃ | mdpi.comnih.govmdpi.com |

| Pyridinecarbaldehyde | (E)-4-(Phenoxymethyl)-N'-(pyridin-X-ylmethylene)benzohydrazide | 2-pyridyl, 3-pyridyl, 4-pyridyl | derpharmachemica.com |

| 3,4,5-Trimethoxybenzaldehyde | (E)-N'-(3,4,5-trimethoxybenzylidene)-4-(phenoxymethyl)benzohydrazide | 3,4,5-trimethoxy | derpharmachemica.com |

Cyclization Reactions to Form Fused Heterocyclic Systems

Beyond simple derivatization, the hydrazone derivatives of this compound serve as valuable intermediates for the synthesis of more complex, fused heterocyclic systems. These cyclization reactions open avenues to novel molecular scaffolds.

Hydrazones can undergo intramolecular cyclization or react with other reagents in intermolecular cyclocondensation reactions to form stable five- or six-membered heterocyclic rings. For example, hydrazones can be used to synthesize pyrazole (B372694) derivatives. The reaction of a hydrazone with a suitable three-carbon synthon can lead to the formation of a pyrazole ring. researchgate.net Similarly, oxidative cyclization of hydrazones using various reagents can lead to the formation of 1,3,4-oxadiazoles.

Synthesis of 1,3,4-Oxadiazole (B1194373) Derivatives

The transformation of this compound into 1,3,4-oxadiazole derivatives is a well-established synthetic route, primarily achieved through cyclization reactions. These methods often involve the use of dehydrating agents or oxidative conditions to facilitate the formation of the oxadiazole ring.

Oxidative Cyclization Routes

Oxidative cyclization represents a prominent strategy for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles from acylhydrazones, which are readily prepared by the condensation of this compound with various aldehydes. jchemrev.com A variety of oxidizing agents can be employed to effect this transformation. For instance, iodine has been utilized as a viable and transition-metal-free option for the oxidative cyclization of N-acylhydrazones. jchemrev.com Another approach involves the use of chloramine-T under microwave irradiation, which provides an efficient route to the corresponding 5-substituted-2-(4-(phenoxymethyl)phenyl)-1,3,4-oxadiazoles. jchemrev.com Furthermore, visible-light-mediated photoredox catalysis, employing eosin-Y as the catalyst and oxygen as the terminal oxidant, offers a green and efficient method for the synthesis of 2-amino-1,3,4-oxadiazole derivatives from the corresponding semicarbazones. nih.gov

A general procedure for the synthesis of 1,3,4-oxadiazole derivatives involves reacting the hydrazide with an appropriate acid or acid chloride in the presence of a dehydrating agent like phosphorus oxychloride. nih.gov The reaction mixture is typically refluxed for several hours, and upon cooling and neutralization, the solid product precipitates and can be purified by crystallization. nih.gov

Table 1: Examples of Oxidative Cyclization Agents for 1,3,4-Oxadiazole Synthesis

| Oxidizing Agent/System | Substrate | Key Features |

| Iodine | Acylhydrazones | Transition-metal-free, efficient. jchemrev.com |

| Chloramine-T | N-acylhydrazones | Microwave-assisted, rapid. jchemrev.com |

| Eosin-Y/Visible Light/O₂ | Semicarbazones | Photocatalytic, green chemistry. nih.gov |

| Phosphorus Oxychloride | Acylhydrazides | Common dehydrating agent, widely applicable. nih.gov |

Carbon Disulfide-Mediated Cyclizations

While less commonly detailed specifically for this compound in the direct search results, carbon disulfide is a known reagent for the synthesis of 1,3,4-oxadiazole-2-thiones. The general principle involves the reaction of an acid hydrazide with carbon disulfide in the presence of a base, such as potassium hydroxide (B78521), followed by cyclization. This would lead to the formation of 5-(4-(phenoxymethyl)phenyl)-1,3,4-oxadiazole-2-thione. This intermediate can then be further functionalized.

Formation of 1,2,4-Triazole (B32235) and 1,3,4-Thiadiazole (B1197879) Scaffolds

The versatile nature of this compound extends to its use as a key building block for the synthesis of 1,2,4-triazole and 1,3,4-thiadiazole ring systems. These transformations typically proceed through the formation of thiosemicarbazide (B42300) or related intermediates.

Thiosemicarbazide and Isothiocyanate-Derived Cyclizations

The reaction of this compound with various isothiocyanates provides the corresponding thiosemicarbazide derivatives. These intermediates are pivotal in the synthesis of both 1,2,4-triazoles and 1,3,4-thiadiazoles.

For the synthesis of 1,2,4-triazole-3-thiones , the thiosemicarbazide derived from this compound can be cyclized under basic conditions. For example, refluxing the thiosemicarbazide with sodium hydroxide solution leads to the formation of 4-aryl-5-(4-(phenoxymethyl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.gov

For the synthesis of 1,3,4-thiadiazoles , the thiosemicarbazide intermediate can undergo acid-catalyzed cyclization. chemmethod.comnih.gov Treatment with concentrated sulfuric acid or other dehydrating agents facilitates the removal of a water molecule and subsequent ring closure to yield 2-amino-5-(4-(phenoxymethyl)phenyl)-1,3,4-thiadiazole derivatives. chemmethod.comnih.gov An alternative one-pot method involves the reaction of a thiosemicarbazide with a carboxylic acid in the presence of polyphosphate ester (PPE), which acts as a mild additive for both acylation and cyclodehydration. encyclopedia.pub

Table 2: Cyclization of Thiosemicarbazide Derivatives

| Target Heterocycle | Reagents and Conditions |

| 1,2,4-Triazole-3-thione | Basic conditions (e.g., NaOH, reflux) nih.gov |

| 1,3,4-Thiadiazole | Acidic conditions (e.g., H₂SO₄) chemmethod.com or PPE encyclopedia.pub |

Triazolothiadiazole and Triazolothiadiazine Formations

Building upon the 1,2,4-triazole scaffold derived from this compound, further annulation can lead to the formation of fused heterocyclic systems like triazolothiadiazoles and triazolothiadiazines. Starting from 4-amino-5-(4-(phenoxymethyl)phenyl)-4H-1,2,4-triazole-3-thiol, reaction with various aromatic carboxylic acids in the presence of a condensing agent such as phosphorus oxychloride can yield 3-(aryl)-6-(4-(phenoxymethyl)phenyl)- nih.govresearchgate.netluxembourg-bio.comtriazolo[3,4-b] researchgate.netluxembourg-bio.comnih.govthiadiazoles. researchgate.net These fused systems are of interest due to their diverse biological activities. researchgate.netnih.gov

Integration into Other Heterocyclic Ring Systems

The reactivity of the hydrazide moiety in this compound allows for its incorporation into a variety of other significant heterocyclic frameworks, including quinolines, indoles, and benzimidazoles.

The synthesis of quinoline (B57606) derivatives can be achieved through various multicomponent reactions. While a direct synthesis from this compound is not explicitly detailed in the provided search results, the general strategies for quinoline synthesis often involve the reaction of anilines with carbonyl compounds or other suitable precursors. mdpi.comnih.govmdpi.com It is conceivable that derivatives of this compound could be designed to participate in such cyclization reactions.

For the synthesis of indole (B1671886) derivatives, the hydrazide can be a key component in reactions leading to the formation of the indole nucleus. For instance, indole-2-carbohydrazide can be prepared and subsequently reacted with aldehydes to form hydrazones, which can then be incorporated into larger molecular frameworks. nih.gov The Fischer indole synthesis, a classical method, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, suggesting a potential pathway if 4-(phenoxymethyl)phenylhydrazine were used as a starting material. beilstein-journals.org

The synthesis of benzimidazole (B57391) derivatives often involves the condensation of o-phenylenediamine (B120857) with aldehydes or carboxylic acids. nih.govjocpr.comresearchgate.netijrar.org 4-(Phenoxymethyl)benzoic acid, the precursor to the hydrazide, can be reacted with o-phenylenediamine in the presence of a catalyst to form 2-(4-(phenoxymethyl)phenyl)-1H-benzimidazole. researchgate.net Alternatively, the hydrazide itself could potentially be used in certain synthetic routes to benzimidazoles.

Advanced Coupling Reactions and Molecular Hybridization Strategies

The functionalization of the this compound core can be achieved through a variety of advanced coupling reactions. These methods allow for the precise and efficient introduction of diverse molecular fragments, leading to the creation of hybrid molecules with potentially enhanced or novel biological activities. Molecular hybridization, a strategy that combines two or more pharmacophoric units into a single molecule, is a powerful approach in drug discovery. nih.gov

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry," stands out as a highly efficient method for forging new molecular connections. thermofisher.comnih.gov This reaction involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097), catalyzed by a copper(I) species, to yield a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govrsc.org The resulting triazole is not merely a linker but can act as a bioisostere for an amide bond and participate in hydrogen bonding and dipole interactions, thus influencing the pharmacological profile of the molecule. nih.govresearchgate.net

The versatility of CuAAC makes it an ideal tool for the derivatization of this compound. To employ this strategy, this compound would first need to be functionalized with either a terminal alkyne or an azide group. For instance, the hydrazide moiety could be reacted with a suitable reagent to introduce an alkyne or azide handle, creating a versatile intermediate. This modified this compound can then be "clicked" with a wide array of complementary azido (B1232118) or alkynyl-containing fragments.

The reaction conditions for CuAAC are typically mild, often proceeding at room temperature in various solvents, including water, which enhances its applicability in complex molecular synthesis. nih.govnih.govorganic-chemistry.org The choice of the copper source and ligands can be optimized to ensure high yields and purity of the final products. nih.govorganic-chemistry.org

Table 1: Key Features of CuAAC for Molecular Design

| Feature | Description |

|---|---|

| High Efficiency | Reactions typically proceed to high yields with minimal byproducts. nih.govrsc.org |

| Mild Conditions | Often conducted at room temperature and in aqueous or organic solvents. nih.govnih.gov |

| Bioorthogonal | The reacting functional groups (azide and alkyne) are largely unreactive with biological macromolecules. technologynetworks.commdpi.com |

| Stable Linker | The resulting 1,2,3-triazole ring is chemically robust. nih.gov |

| Versatility | A wide range of azide and alkyne building blocks can be utilized. rsc.org |

The true power of CuAAC in the context of this compound lies in the ability to strategically link its core structure to a diverse range of pharmacophores. researchgate.net This molecular hybridization approach aims to combine the structural features of this compound with other known bioactive moieties to create new chemical entities with potentially synergistic or novel therapeutic properties. nih.gov

By preparing an alkynyl or azido derivative of this compound, it becomes possible to conjugate it with a variety of pharmacophores that have been appropriately functionalized with the complementary group. These pharmacophores can include, but are not limited to:

Antimicrobial agents: Linking to known antibacterial or antifungal scaffolds.

Anticancer agents: Conjugation with molecules targeting specific pathways in cancer cells.

Enzyme inhibitors: Introducing moieties that can interact with the active sites of specific enzymes.

Receptor ligands: Attaching fragments known to bind to specific biological receptors.

Table 2: Potential Pharmacophore Conjugates for this compound via CuAAC

| Pharmacophore Class | Example Functionalization | Potential Therapeutic Area |

|---|---|---|

| Fluoroquinolones | Azido-functionalized fluoroquinolone | Antibacterial |

| Taxol Analogs | Alkyne-modified taxol side chain | Anticancer |

| Statins | Azido-derivatized statin core | Cardiovascular |

| Benzimidazoles | Alkyne-functionalized benzimidazole | Anthelmintic/Antifungal |

The synthesis of such hybrid molecules via CuAAC allows for the rapid generation of a library of novel compounds based on the this compound core. This approach facilitates structure-activity relationship (SAR) studies, enabling researchers to systematically explore the impact of different pharmacophoric substituents on the biological profile of the parent molecule.

Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR). While specific experimental data for 4-(Phenoxymethyl)benzohydrazide is not widely published, the expected spectral features can be inferred from the analysis of closely related benzohydrazide (B10538) derivatives.

In the ¹H NMR spectrum, the protons of the benzohydrazide moiety would exhibit characteristic chemical shifts. The -NH and -NH₂ protons of the hydrazide group typically appear as broad singlets in the downfield region of the spectrum, often between δ 8.0 and δ 12.0 ppm for the -NH proton and around δ 4.0-5.0 ppm for the -NH₂ protons, with their exact positions being sensitive to solvent and concentration. The aromatic protons of the two phenyl rings would resonate in the aromatic region (δ 6.8-8.0 ppm). The protons of the phenyl ring attached to the carbonyl group would likely show a distinct splitting pattern, influenced by the electron-withdrawing nature of the carbonyl group. The protons of the phenoxymethyl (B101242) group would also have characteristic signals, with the benzylic protons (-O-CH₂-) appearing as a singlet around δ 5.0 ppm.

The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon (C=O) of the hydrazide group is expected to appear significantly downfield, typically in the range of δ 160-170 ppm. The carbon atoms of the aromatic rings would produce a series of signals between δ 110 and δ 160 ppm. The benzylic carbon of the phenoxymethyl group would be found further upfield, generally around δ 70 ppm.

For illustrative purposes, the NMR data for a similar compound, N′-(phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, shows a singlet for the CONH proton at 11.90 ppm and the N=CH proton at 8.42 ppm. The aromatic protons appear in the range of 7.19-7.93 ppm. mdpi.com Another related compound, 4-fluoro-N′-(4-hydroxy-3,5-dimethoxybenzylidene)benzohydrazide, displays the CONH proton at 9.25 ppm and the N=CH proton at 8.21 ppm. nih.gov

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) |

| -CO NH- | 8.0 - 12.0 |

| -NH₂ | 4.0 - 5.0 |

| Aromatic-H | 6.8 - 8.0 |

| -O-CH₂ -Ph | ~5.0 |

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Functional Group | Expected Chemical Shift (δ, ppm) |

| -C =O | 160 - 170 |

| Aromatic-C | 110 - 160 |

| -O-C H₂-Ph | ~70 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key functional groups.

The most prominent peaks would include the N-H stretching vibrations of the hydrazide group, typically appearing as one or two sharp bands in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide group is also a strong and characteristic absorption, expected to be observed around 1640-1680 cm⁻¹. The C-N stretching vibration would likely appear in the range of 1200-1350 cm⁻¹. The presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (C-O-C) of the phenoxymethyl group would give rise to stretching vibrations typically found between 1000 and 1300 cm⁻¹.

For comparison, the FT-IR spectrum of N′-(4-hydroxy-3,5-dimethoxybenzylidene)-4-(trifluoromethyl)benzohydrazide shows characteristic peaks at 3501 cm⁻¹ (N-H), 1642 cm⁻¹ (C=O), and 1583 cm⁻¹ (C=N). nih.gov

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| N-H (hydrazide) | Stretch | 3200 - 3400 |

| C=O (amide) | Stretch | 1640 - 1680 |

| C=C (aromatic) | Stretch | 1450 - 1600 |

| C-O (ether) | Stretch | 1000 - 1300 |

| C-N | Stretch | 1200 - 1350 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (HRMS, EI-MS)

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and structure of a compound by measuring the mass-to-charge ratio of its ions. High-Resolution Mass Spectrometry (HRMS) allows for the determination of the exact molecular formula, while Electron Ionization Mass Spectrometry (EI-MS) provides information about the fragmentation pattern, which can aid in structural elucidation.

For this compound (C₁₄H₁₄N₂O₂), the expected exact mass can be calculated. In HRMS, the protonated molecule [M+H]⁺ would be observed, allowing for precise mass determination and confirmation of the elemental composition.

In EI-MS, the molecule would undergo fragmentation upon electron impact. The fragmentation pattern would be characteristic of the benzohydrazide structure. Common fragmentation pathways would likely involve the cleavage of the N-N bond, the C-N bond, and the benzylic C-O bond. The resulting fragment ions, such as the benzoyl cation and the phenoxymethyl cation, would be observed in the mass spectrum, providing further evidence for the proposed structure.

For instance, the LC-MS (ESI) of a related compound, N′-(phenylmethylidene)-4-[(4-methylphenyl)sulfonyloxy]benzohydrazide, showed the [M]⁺ ion, confirming its molecular weight. mdpi.com

X-ray Crystallography for Solid-State Structural Determination

Based on the crystal structures of similar benzohydrazide derivatives, it is expected that the molecule would adopt a largely planar conformation, particularly the benzohydrazide core. researchgate.netresearchgate.net The crystal packing would likely be dominated by intermolecular hydrogen bonding interactions involving the N-H and C=O groups of the hydrazide moiety. These hydrogen bonds can lead to the formation of extended one-, two-, or three-dimensional supramolecular networks. researchgate.net For example, in the crystal structure of 4-[(4-methylbenzyl)oxy]benzohydrazide, N—H⋯N and N—H⋯O hydrogen bonds govern the supramolecular structure. researchgate.net The orientation of the phenoxymethyl group relative to the benzoyl group would also be determined, providing insight into the steric and electronic effects within the molecule.

Chromatographic Techniques for Purity Assessment (e.g., TLC)

Chromatographic techniques are essential for assessing the purity of a synthesized compound. Thin-Layer Chromatography (TLC) is a simple, rapid, and widely used method for this purpose.

For this compound, TLC would be employed to monitor the progress of its synthesis and to evaluate the purity of the final product. A small amount of the compound is spotted onto a TLC plate coated with a stationary phase, typically silica (B1680970) gel. The plate is then developed in a suitable mobile phase, which is a solvent or a mixture of solvents. The choice of the mobile phase is crucial for achieving good separation of the product from any starting materials or byproducts. A mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate (B1210297) is often a good starting point for such compounds. scispace.com

After development, the spots on the TLC plate can be visualized under UV light, as the aromatic rings in the molecule will absorb UV radiation. scispace.com Alternatively, the plate can be stained with a visualizing agent, such as p-anisaldehyde, followed by heating, to reveal the spots. scispace.com The purity of the sample is assessed by the presence of a single spot. The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, can be calculated and used as a characteristic parameter for the compound under specific TLC conditions.

Computational and Theoretical Investigations of Molecular Behavior

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial in drug discovery for predicting how a compound like 4-(Phenoxymethyl)benzohydrazide might interact with a biological target.

Molecular docking simulations are employed to place this compound into the active site of a target enzyme and to estimate the strength of the interaction, often expressed as a binding affinity or docking score (in kcal/mol). While specific docking studies for this compound are not widely published, the benzohydrazide (B10538) scaffold has been investigated against various enzymatic targets. These studies provide a framework for how this compound could be analyzed.

The process involves preparing the 3D structure of the ligand and the enzyme and using a scoring algorithm to evaluate different binding poses. For instance, studies on other benzohydrazide derivatives have identified them as potential inhibitors of enzymes like cholinesterases (AChE and BChE), which are relevant in Alzheimer's disease research. nih.gov A docking study of this compound against such targets would predict its binding orientation within the active site and calculate its binding affinity. The results can help prioritize it for further testing. The binding affinities for a series of designed azalactone compounds with DNA gyrase, for example, ranged from -8.08 to -8.98 kcal/mol, indicating good interactions. researchgate.net Similarly, docking scores for benzimidazole-thiazole hybrids against AChE and BChE ranged from -8.65 to -6.64 kcal/mol and -8.71 to -7.73 kcal/mol, respectively. nih.gov

The active site of an enzyme is the region where the substrate binds and the chemical reaction occurs. khanacademy.org Docking simulations help to visualize how the ligand fits into this pocket, identifying which parts of the molecule are essential for binding.

Table 1: Potential Enzyme Targets for Benzohydrazide Derivatives

| Enzyme Target | Associated Disease/Process | Rationale for Investigation |

|---|---|---|

| Acetylcholinesterase (AChE) | Alzheimer's Disease | Benzohydrazide derivatives have shown inhibitory activity against AChE. nih.gov |

| Butyrylcholinesterase (BChE) | Alzheimer's Disease | Similar to AChE, BChE is a target for inhibitors in neurodegenerative diseases. nih.gov |

| Cyclooxygenase (COX) | Inflammation, Cancer | The N-acyl hydrazone moiety, present in benzohydrazides, is a key feature in some COX inhibitors. nih.gov |

| DNA Gyrase | Bacterial Infections | This enzyme is a well-established target for antibacterial agents. researchgate.net |

The binding affinity predicted by docking simulations is a result of various noncovalent intermolecular interactions between the ligand and the enzyme's active site. nih.gov For this compound, these interactions are critical for stabilizing the ligand-receptor complex.

Hydrogen Bonding: The benzohydrazide moiety contains key hydrogen bond donors (-NH groups) and acceptors (the carbonyl oxygen, C=O). These groups can form strong hydrogen bonds with amino acid residues in an enzyme's active site, such as aspartate, glutamate, or serine. thescipub.com Crystal structure analyses of related benzohydrazides confirm the prevalence of N—H⋯O and N—H⋯N hydrogen bonds in forming stable structures. nih.govresearchgate.net The ether oxygen in the phenoxymethyl (B101242) group can also act as a hydrogen bond acceptor.

Hydrophobic Interactions: The two phenyl rings in this compound are hydrophobic and can engage in favorable interactions with nonpolar amino acid residues like valine, leucine, and phenylalanine within the enzyme's binding pocket. thescipub.com The hydrophobic effect, where nonpolar surfaces aggregate to minimize contact with water, is a major driving force for ligand binding. nih.gov

π-Aryl Stacking: The aromatic rings of the molecule can participate in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. These interactions, where the electron clouds of the aromatic rings overlap, contribute significantly to binding stability. In the crystal structure of a related hydrazone, π-π interactions with intercentroid distances of 3.88 to 3.91 Å were observed, linking molecules together. researchgate.net

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a deeper understanding of a molecule's electronic structure, reactivity, and the nature of its interactions.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is a valuable tool for predicting how a molecule will interact with other molecules and biological receptors. nih.gov

For this compound, an MEP map would typically show:

Negative Potential (Red/Yellow): Regions of high electron density, primarily localized around the carbonyl oxygen atom (C=O) and the ether oxygen. These are sites susceptible to electrophilic attack and are strong hydrogen bond acceptors.

Positive Potential (Blue): Regions of low electron density, found around the amide and hydrazide protons (-NH-NH₂). These sites are susceptible to nucleophilic attack and are strong hydrogen bond donors. nih.gov

Neutral Potential (Green): Regions with balanced charge, typically over the carbon atoms of the phenyl rings.

MEP analysis helps to rationalize the intermolecular interactions observed in docking and crystal structure studies, providing a visual representation of the molecule's reactive sites. researchgate.net

Beyond classical hydrogen bonds, weaker noncovalent interactions play a crucial role in molecular recognition and crystal packing. Quantum chemical methods can characterize and quantify these interactions. For benzohydrazide derivatives, studies have employed Hirshfeld surface analysis and DFT calculations to explore these subtle forces. rsc.org

These analyses have revealed the presence and importance of:

C–H⋯O and C–H⋯N hydrogen bonds: Weaker hydrogen bonds where a carbon-hydrogen bond acts as the donor.

C–H⋯π interactions: An interaction where a C-H bond points towards the face of an aromatic ring.

π⋯π stacking: Interactions between aromatic rings.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.com A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules. nih.gov

To build a QSAR model for a series of benzohydrazide derivatives, including this compound, one would:

Compile a dataset of related compounds with their measured biological activities (e.g., IC₅₀ values).

Calculate a variety of molecular descriptors for each compound. These descriptors quantify different aspects of the molecule's structure.

Use statistical methods, like multiple linear regression (MLR), to build an equation that correlates the descriptors with the biological activity. unair.ac.id

A study on benzylidene hydrazine (B178648) benzamides against a lung cancer cell line developed a QSAR equation with a high correlation coefficient (r = 0.921), indicating a strong relationship between the chosen descriptors and anticancer activity. unair.ac.id 3D-QSAR methods like CoMFA and CoMSIA can also be used, which consider the 3D fields around the molecules to explain activity. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Example Descriptor | Information Provided |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Describes the electronic charge distribution and reactivity of the molecule. nih.gov |

| Topological | Molecular Connectivity Indices (e.g., X4A) | Relates to the size, shape, and degree of branching in the molecule. jocpr.com |

| Physicochemical | LogP, Molar Refractivity (MR) | Quantifies the lipophilicity and polarizability of the molecule. unair.ac.id |

| Steric/3D | Molecular Volume, Surface Area | Describes the three-dimensional shape and size of the molecule. |

A validated QSAR model could predict the potential activity of this compound and suggest specific modifications to its structure—such as adding substituents to the phenyl rings—to enhance its biological effects.

Development of Predictive Models for Biological Activity

Predictive models, most notably Quantitative Structure-Activity Relationship (QSAR) models, are powerful tools in computational chemistry. sigmaaldrich.com These models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sigmaaldrich.com For the broader class of benzohydrazide derivatives, QSAR studies have been instrumental in predicting their potential as therapeutic agents. sigmaaldrich.com

The development of a robust QSAR model involves several key steps. Initially, a dataset of benzohydrazide analogs with experimentally determined biological activities is compiled. sigmaaldrich.com The three-dimensional structures of these molecules are then generated and optimized to their lowest energy conformation. sigmaaldrich.com Following this, a wide array of molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. sigmaaldrich.com Through statistical methods like multiple linear regression, a correlation is established between a selection of these descriptors and the observed biological activity. sigmaaldrich.com

The predictive power of the resulting QSAR model is rigorously assessed through internal and external validation techniques. sigmaaldrich.com A successfully validated model can then be used to predict the biological activity of novel benzohydrazide derivatives, including this compound, even before they are synthesized and tested in a laboratory. sigmaaldrich.com This predictive capability significantly streamlines the drug discovery process, allowing researchers to prioritize the synthesis of compounds with the highest predicted potency.

Identification of Physicochemical Descriptors Influencing Efficacy

The foundation of any predictive QSAR model lies in the identification of physicochemical descriptors that significantly influence the biological efficacy of the compounds under investigation. These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological properties. For the benzohydrazide class of compounds, various studies have highlighted the importance of specific descriptors in governing their activity against different biological targets.

For instance, in studies of benzohydrazide derivatives as antimicrobial agents, descriptors related to the molecule's shape, size, and electronic properties have been shown to be crucial. Molecular docking studies, a computational technique that predicts the preferred orientation of a molecule when bound to a receptor, often reveal the importance of specific hydrogen bond donors and acceptors, as well as aromatic interactions, in the binding affinity of benzohydrazide analogs to their target enzymes.

The following table provides examples of physicochemical descriptors that are often considered in the computational analysis of benzohydrazide derivatives and their general influence on biological activity.

| Descriptor Category | Specific Descriptor Example | General Influence on Biological Activity |

| Electronic | Dipole Moment | Influences interactions with polar residues in a protein's active site. |

| HOMO/LUMO Energies | Relates to the molecule's reactivity and ability to participate in charge transfer interactions. | |

| Steric | Molecular Volume | Can affect how well the molecule fits into the binding pocket of a target protein. |

| Surface Area | A larger surface area can lead to increased non-specific binding. | |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | A measure of the molecule's lipophilicity, which can influence its ability to cross cell membranes. |

| Topological | Molecular Connectivity Indices | Describe the branching and connectivity of the molecule's atomic structure, which can relate to its overall shape and flexibility. |

By understanding which physicochemical descriptors are most influential, medicinal chemists can strategically modify the structure of a lead compound like this compound to enhance its desired biological activity. For example, if a QSAR model indicates that a higher dipole moment is correlated with increased efficacy, modifications can be made to the molecule to increase its polarity.

Biological Activity Profiling and Mechanistic Studies Pre Clinical Focus

Enzyme Inhibitory Activities

Thymidine Phosphorylase Inhibition

Research on related benzohydrazide (B10538) derivatives has shown varied enzyme inhibitory activities, but this information falls outside the strict scope of this article, which is focused exclusively on 4-(Phenoxymethyl)benzohydrazide. Further experimental research is required to determine the biological activity profile of this specific compound.

Cyclooxygenase (COX-1/COX-2) Selectivity and Inhibition

Cyclooxygenase (COX) is a critical enzyme in the biosynthetic pathway that converts arachidonic acid into prostanoids, such as prostaglandins, which are key mediators of inflammation and pain nih.govnih.gov. There are two primary isoforms of this enzyme: COX-1 and COX-2 nih.govmedcentral.com. COX-1 is constitutively expressed in many tissues and plays a role in physiological functions like protecting the gastric mucosa and maintaining kidney function nih.govmedcentral.com. In contrast, the expression of COX-2 is typically low under normal conditions but is significantly upregulated at sites of inflammation nih.govmedcentral.com.

The therapeutic anti-inflammatory effects of non-steroidal anti-inflammatory drugs (NSAIDs) are attributed to the inhibition of COX-2, while the common side effects, such as gastrointestinal issues, are linked to the inhibition of COX-1 nih.govmedcentral.com. This understanding has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which were designed to offer a safer alternative to traditional NSAIDs nih.govstanford.edu. These selective inhibitors typically have a molecular structure that fits into the active site of the COX-2 enzyme but is too bulky for the COX-1 active site medcentral.com.

While various heterocyclic compounds have been designed and evaluated as selective COX-2 inhibitors, specific in vitro or in vivo studies detailing the COX-1/COX-2 inhibitory activity and selectivity of this compound are not extensively documented in the available scientific literature. The hydrazide-hydrazone structure is, however, a versatile scaffold known for a range of biological activities, including anti-inflammatory properties mdpi.com. Further investigation is required to determine if this compound or its derivatives exhibit significant and selective inhibition of COX enzymes.

Other Enzyme Targets (e.g., Tyrosine Kinases, CDK2)

Beyond cyclooxygenases, other enzyme families are crucial targets in drug discovery, particularly in oncology. These include tyrosine kinases and cyclin-dependent kinases (CDKs).

Tyrosine Kinases are enzymes that play a pivotal role in cellular signaling pathways that regulate cell growth, proliferation, and differentiation. The aberrant activity of certain tyrosine kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention mdpi.comresearchgate.net. For instance, the vascular endothelial growth factor receptor 2 (VEGFR2) is a tyrosine kinase receptor that is central to tumor angiogenesis mdpi.com. Inhibitors of tyrosine kinases, such as certain quinazoline derivatives, have shown potent activity by competing with ATP at the enzyme's binding site researchgate.netnih.gov. While various scaffolds are being explored, specific data on the inhibitory activity of this compound against tyrosine kinases is not prominently available.

Cyclin-Dependent Kinase 2 (CDK2) is a key regulator of the cell cycle, and its dysregulation is frequently observed in cancerous cells researchgate.netresearchgate.net. Consequently, the development of CDK2 inhibitors is an active area of cancer research researchgate.netresearchgate.netrsc.orgresearchwithrutgers.com. Several classes of small molecules, including aminothiazoles, pyrazole-based analogs, and certain benzofuran and benzimidazole (B57391) derivatives, have been identified as potent CDK2 inhibitors researchgate.netrsc.orgresearchwithrutgers.comnih.gov. Some of these inhibitors function as type II inhibitors, targeting an inactive conformation of the kinase researchgate.netnih.gov. Although the benzohydrazide scaffold is being investigated for various therapeutic applications, dedicated studies on the CDK2 inhibitory potential of this compound are not widely reported.

Antimicrobial Efficacy Investigations

The hydrazide and phenoxy moieties are present in various compounds with established antimicrobial properties. The following sections detail the investigations into the efficacy of this compound and its related derivatives against a range of microbial pathogens.

Antibacterial Activity (e.g., against Staphylococcus aureus, E. coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Bacillus subtilis)

Benzohydrazide derivatives have been a subject of interest for their potential antibacterial properties researchgate.net. Studies on related structures, such as phenoxy hydrazide analogs, have shown activity against both Gram-positive and Gram-negative bacteria. For instance, a series of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides were synthesized and screened for their antibacterial effects. Within this series, compounds featuring electron-withdrawing groups, such as multiple chloro or fluoro substituents on the phenyl ring, demonstrated good inhibition against pathogenic microbes japsonline.com.

Specifically, a derivative with two chloro groups showed significant activity against Staphylococcus aureus and Escherichia coli japsonline.com. Similarly, tetrahydropyrimidinyl-substituted benzimidazoles connected to a phenoxymethylene linker have also been investigated, with some derivatives showing potent activity, particularly against E. coli nih.gov.

| Compound Class | Bacterial Strain | Activity/Observation |

|---|---|---|

| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Staphylococcus aureus | Good inhibition observed, particularly with di-chloro and tetra-fluoro substitutions. |

| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Escherichia coli | Good inhibition observed, particularly with di-chloro and tetra-fluoro substitutions. |

| Tetrahydropyrimidinyl-substituted benzimidazoles with phenoxymethylene linker | Escherichia coli | A benzoyl-substituted derivative showed high activity with a Minimum Inhibitory Concentration (MIC) of 1 μg/mL. |

Antifungal Activity (e.g., against Candida albicans, Aspergillus niger, Saccharomyces cerevisiae)

The antifungal potential of benzohydrazide and related structures has also been explored. In the same study of N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides, the di-chloro and tetra-fluoro substituted compounds that were active against bacteria also showed good inhibitory effects against fungal strains japsonline.com.

Other related heterocyclic structures have been evaluated for their antifungal properties. For example, some N-substituted benzimidazole derivatives have demonstrated better activity against Aspergillus niger than the reference drug researchgate.net. However, a study on 5-ethoxycarbonyl-2-(phenoxymethyl)benzimidazoles reported no significant antifungal activity against several Candida species at a concentration of 100 micrograms/ml nih.gov. Acylhydrazone derivatives linked to a 1,4-benzoxazin-3-one core have also shown notable antifungal activity against various plant-pathogenic fungi, with some compounds being more effective than the commercial fungicide hymexazol nih.gov.

| Compound Class | Fungal Strain | Activity/Observation |

|---|---|---|

| N-benzoyl-N′-[2-(4-chloro-phenoxy)-acetyl]-hydrazides | Various fungal strains | Good inhibition observed with di-chloro and tetra-fluoro substitutions. |

| N-substituted benzimidazole derivatives | Aspergillus niger | Some derivatives showed better activity than the reference drug. |

| 5-Ethoxycarbonyl-2-(phenoxymethyl)benzimidazoles | Candida parapsilosis, C. stellatoidea, C. pseudotropicalis | No activity observed at 100 µg/mL. |

| 1,4-Benzoxazin-3-one acylhydrazones | Gibberella zeae | EC50 values as low as 20.06 μg/mL, outperforming hymexazol. |

Antitubercular Activity (e.g., against Mycobacterium tuberculosis)

The hydrazide functional group is a well-known pharmacophore in the field of antitubercular drug discovery, most notably present in the first-line drug Isoniazid. Consequently, benzohydrazide derivatives are of significant interest as potential agents against Mycobacterium tuberculosis mdpi.com. Research has shown that various hydrazone compounds exhibit good activity against M. tuberculosis mdpi.com.

Structurally related compounds, such as phenoxyalkylbenzimidazoles, have been identified as a promising class of antitubercular agents with potent activity, some having minimum inhibitory concentrations (MICs) in the low nanomolar range researchgate.net. These compounds have also demonstrated activity against intracellular bacteria and low cytotoxicity against eukaryotic cells researchgate.net. The nitroimidazopyran PA-824 is another example of a potent antitubercular drug candidate that has shown high activity against multidrug-resistant clinical isolates and against M. tuberculosis under anaerobic conditions, which may represent a latent state of the disease nih.gov. While direct studies on this compound are limited, the presence of the hydrazide moiety suggests it is a scaffold worthy of investigation for antitubercular activity.

Antimalarial and Antileishmanial Potentials

Hydrazone derivatives have emerged as a promising class of compounds with activity against various protozoal parasites.

Antimalarial Potential: Phenylhydrazones have been shown to possess antimalarial properties, with some studies indicating they can kill the ring stage of Plasmodium falciparum, the parasite responsible for the most severe form of malaria nih.govnih.gov. The mechanism of action for some hydrazones is thought to involve the inhibition of crucial parasitic enzymes or interference with the detoxification of heme to hemozoin nih.gov. Certain N-substituted phenylhydrazones with electron-donating groups have shown significant activity against both chloroquine-sensitive and chloroquine-resistant strains of P. falciparum nih.govnih.gov.

Antileishmanial Potential: Leishmaniasis is another parasitic disease where new therapeutic agents are urgently needed. Hydrazones and related aromatic compounds have demonstrated significant antileishmanial activity mdpi.comnih.govnih.gov. For example, acyl hydrazones derived from cinnamaldehyde have shown good activity against Leishmania major nih.gov. Similarly, novel diacyl-hydrazide compounds have been identified with nanomolar to low micromolar activity against Leishmania donovani, the causative agent of visceral leishmaniasis, with no associated cytotoxicity to human macrophages acs.org. Aromatic dications have also been extensively studied, with some diphenyl furan and thiophene derivatives showing much greater potency than the clinically used drug pentamidine nih.gov. The structural features of this compound align with those of other aromatic hydrazides that have shown promise in this area.

Insecticidal and Nematicidal Properties

Direct scientific studies evaluating the specific insecticidal or nematicidal properties of this compound are not extensively available in current literature. However, research into related chemical classes provides context for potential activity. The control of phytoparasitic nematodes, such as the root-knot nematode (Meloidogyne incognita), is a significant area of agricultural research nih.gov. Chemical control strategies often involve compounds that can disrupt the nematode life cycle, from egg hatchability to juvenile motility nih.gov.

Natural compounds, particularly essential oils containing terpenes and phenolics, have demonstrated significant nematicidal activity nih.gov. For instance, studies on various plant extracts have shown they can inhibit the growth and reproduction of nematodes, leading to reduced gall formation on plant roots and lower nematode populations in the soil researchgate.net. While this does not directly implicate this compound, it highlights that aromatic structures are a key feature of many nematicidal agents. Further research would be necessary to determine if the phenoxymethyl (B101242) and benzohydrazide moieties of the title compound confer any such activity against insect or nematode pests.

Antiproliferative and Anticancer Research (In Vitro Cell Line Studies)

While direct antiproliferative studies on this compound are limited, extensive research has been conducted on structurally related compounds, particularly those incorporating the benzimidazole and benzohydrazide scaffolds, against a variety of human cancer cell lines.

Efficacy against Various Human Cancer Cell Lines (e.g., MCF-7, A549, HCT116, HepG2, PC3)

Derivatives built upon core structures similar to this compound have demonstrated notable cytotoxic effects in preclinical in vitro models. For example, various novel benzimidazole derivatives have been synthesized and evaluated for their anti-proliferative activities against a panel of human cancer cell lines, including A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HepG2 (liver carcinoma), PC3 (prostate cancer), and HCT-116 (colon carcinoma) jksus.orgwaocp.orguni.lu.

In one study, a series of 5-Methoxy-6-substituted-1H-benzimidazole derivatives were assessed, with a lead compound, 4w , showing superior anti-tumor activity against the A549 lung cancer cell line with an IC₅₀ value of 1.55 µM uni.lu. Another investigation into benzimidazole derivatives identified compounds with high cytotoxic activity against MCF-7 cells (IC₅₀ = 8.86 µg/mL) and moderate activity against HCT-116 cells (IC₅₀ = 24.08 µg/mL) waocp.org. Similarly, a different benzimidazole derivative, se-182 , showed potent cytotoxic action against A549 and HepG2 cells with IC₅₀ values of 15.80 µM and 15.58 µM, respectively jksus.org. These findings suggest that the broader chemical class to which this compound belongs is a promising area for the development of new anticancer agents jksus.orgwaocp.orguni.luresearchgate.net.

Below is a summary of the antiproliferative activity of selected benzimidazole derivatives, which are structurally related to the subject compound.

| Compound Class | Specific Derivative | Cancer Cell Line | Reported IC₅₀ Value |

|---|---|---|---|

| 5-Methoxy-6-substituted-1H-benzimidazole | 4w | A549 (Lung) | 1.55 µM |

| Benzimidazole | se-182 | A549 (Lung) | 15.80 µM |

| Benzimidazole | se-182 | HepG2 (Liver) | 15.58 µM |

| Benzimidazole | Derivative 4 | MCF-7 (Breast) | 8.86 µg/mL |

| Benzimidazole | Derivative 2 | HCT-116 (Colon) | 16.18 µg/mL |

Investigation of Cellular and Molecular Targets (e.g., EGFR, Tubulin)

The anticancer activity of compounds related to this compound is often linked to their ability to inhibit key cellular targets involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and tubulin.

EGFR Inhibition: EGFR is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival; its overexpression or mutation is common in many cancers nih.gov. Several benzimidazole-based derivatives have been developed as potent EGFR inhibitors nih.govnih.gov. For example, certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives were identified as effective EGFR inhibitors, with IC₅₀ values as low as 0.33 µM nih.gov. The development of fourth-generation EGFR inhibitors aims to overcome drug resistance to existing therapies, often arising from mutations like C797S nih.govmdpi.com. Molecular docking studies of these related compounds confirm their interaction with the EGFR kinase domain, suggesting a mechanism for their antiproliferative effects nih.govnih.gov.

Tubulin Inhibition: Tubulin is the protein subunit of microtubules, which are essential for cell division, motility, and structure. Compounds that interfere with tubulin polymerization are potent anticancer agents. A novel series of 1,2,3-triazol analogs, which share some structural features with hydrazides, were developed as tubulin colchicine-binding site inhibitors nih.gov. The lead compound from this series, 6h , was found to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in non–small cell lung cancer cell lines nih.gov. Other classes of compounds, such as combretastatins, also act by destabilizing tubulin nih.gov. This dual targeting of crucial cancer pathways like EGFR signaling and microtubule dynamics is a promising strategy in cancer therapy.

Cellular Mechanisms of Action (e.g., Apoptosis Induction)

A primary mechanism by which antiproliferative compounds exert their effect is through the induction of apoptosis, or programmed cell death. Research on benzimidazole derivatives has shown they can trigger apoptosis through various cellular pathways nih.gov.

Studies on specific benzimidazole-hydrazone derivatives revealed that they induce apoptosis by increasing the levels of pro-apoptotic proteins like Bax and decreasing the levels of the anti-apoptotic protein Bcl-2 nih.gov. This disruption of the Bcl-2/Bax balance is a critical step in the intrinsic mitochondrial-dependent pathway of apoptosis researchgate.net. Furthermore, these compounds were shown to elevate the levels of executioner caspases, such as caspase-3 and caspase-8, which are essential for dismantling the cell during apoptosis nih.gov. In some cases, these derivatives also cause cell cycle arrest, for instance at the G0/G1 or G2/M phase, preventing cancer cells from replicating uni.lu. The ability of these related compounds to modulate key apoptotic regulators highlights a potential mechanism of action for this compound, should it possess anticancer activity uni.lunih.gov.

Other Significant Biological Activities

Anticonvulsant Activity and Potential Receptor Modulation (e.g., GABA receptors)

The benzohydrazide moiety is a recognized pharmacophore associated with anticonvulsant activity scispace.comresearchgate.net. Several studies have explored derivatives containing this structure, investigating their efficacy in preclinical seizure models.

Compounds incorporating phenoxymethyl and acetohydrazide groups have been synthesized and evaluated for anticonvulsant properties using the maximal electroshock (MES) seizure test and the pentylenetetrazol (PTZ)-induced seizure model connectjournals.comresearchgate.netnih.gov. The PTZ model is particularly relevant for assessing a compound's potential to modulate the GABAergic system, as pentylenetetrazol is a known antagonist of the GABA-A receptor mdpi.com. Certain synthesized derivatives have shown prominent anticonvulsant effects with low associated neurotoxicity in these tests connectjournals.comresearchgate.net.

The mechanism for this activity is believed to involve the modulation of GABA-A receptors researchgate.net. GABA (gamma-aminobutyric acid) is the primary inhibitory neurotransmitter in the central nervous system nih.govwikipedia.org. Molecules that act as positive allosteric modulators of the GABA-A receptor enhance the effect of GABA, leading to increased chloride ion influx into neurons. This hyperpolarizes the neuron, making it less likely to fire and thus producing a sedative and anticonvulsant effect nih.govwikipedia.org. Benzodiazepines are a well-known class of drugs that act at a specific allosteric site on the GABA-A receptor nih.govnih.govresearchgate.net. The demonstrated anticonvulsant effects of benzohydrazide-containing compounds suggest they may also interact with GABA receptors to produce their therapeutic effect researchgate.net.

Antioxidant Capacity Assessments

Detailed antioxidant capacity assessments for this compound are not available in the current body of scientific literature. Methodologies such as DPPH and ABTS radical scavenging assays have been used to evaluate the antioxidant potential of the broader family of benzohydrazide derivatives pensoft.net, but specific IC50 values or percentage inhibition data for this compound have not been published.

Structure Activity Relationship Sar Elucidation

Impact of Substituent Effects on Biological Activitynih.govnih.govnih.govnih.govmdpi.comresearchgate.net

The biological activity of 4-(phenoxymethyl)benzohydrazide derivatives is profoundly influenced by the nature and position of substituents on its aromatic rings. These effects can be broadly categorized into electronic and steric influences, which modulate the molecule's interaction with its target, and the intrinsic role of the core hydrazide and hydrazone functionalities.

Electronic and Steric Influences of Aromatic Ring Substituentsnih.govmdpi.comnih.gov

The electronic properties of substituents on the phenyl rings play a pivotal role in determining the biological activity. The introduction of electron-withdrawing or electron-donating groups can alter the charge distribution across the molecule, affecting its binding affinity to target proteins. For instance, in related benzimidazole (B57391) derivatives, studies have shown that the presence of a simple hydrogen atom can be more beneficial for activity than a strong electron-withdrawing group like a sulfonic acid. mdpi.com This suggests that a specific electron density is required for optimal interaction.

Similarly, the substitution pattern on phenyl rings in analogous structures has been shown to be critical. Structure-activity relationship studies on related benzothiazole-phenyl analogs indicated that placing trifluoromethyl groups, which are strongly electron-withdrawing, at specific positions (ortho and para) on the aromatic rings was well-tolerated by target enzymes. nih.gov This highlights that both the electronic nature and the position of the substituent are key factors in modulating activity.

Steric factors, which relate to the size and shape of the substituents, also significantly impact efficacy. Bulky groups can cause steric hindrance, preventing the molecule from fitting into the binding pocket of a target enzyme or receptor. Conversely, in some cases, a larger group might be necessary to establish favorable van der Waals interactions and enhance activity. The development of N-(4-phenoxyphenyl)benzamide derivatives as potent kinase inhibitors involved careful examination of these steric and electronic effects to optimize the structure for enhanced potency. nih.gov

Table 1: Impact of Aromatic Ring Substituents on Biological Activity

This table is a representative summary based on SAR principles from related compound classes, illustrating potential effects on a this compound scaffold.

| Substituent (Position) | Electronic Effect | Steric Effect | Anticipated Impact on Activity |

|---|---|---|---|

| -NO₂ (para) | Strong Electron-Withdrawing | Moderate | May increase activity by forming specific hydrogen bonds or decrease it by altering overall electron density. |

| -Cl (para) | Electron-Withdrawing (Inductive), Weakly Donating (Resonance) | Small | Often enhances lipophilicity, potentially improving cell membrane permeability and activity. |

| -OCH₃ (para) | Electron-Donating | Moderate | Can increase electron density on the ring; may enhance binding through hydrogen bond acceptance. |

| -CH₃ (para) | Weak Electron-Donating | Small | Can improve activity through favorable hydrophobic interactions. |

| -C(CH₃)₃ (para) | Electron-Donating | Large/Bulky | May decrease activity due to steric hindrance at the binding site. |

| -H | Neutral | Minimal | Serves as a baseline for comparing the effects of other substituents. |

Role of the Hydrazide and Hydrazone Moietiesnih.govnih.govmdpi.com

The hydrazide (-CONHNH₂) and its corresponding hydrazone (-CONHN=CHR) derivatives are central to the biological activity of this class of compounds. nih.gov The hydrazide-hydrazone moiety contains an azomethine group (–NH–N=CH–) connected to a carbonyl group, a structural feature responsible for a wide array of pharmaceutical applications. nih.govnih.gov This functional group is a key pharmacophoric feature, capable of forming multiple hydrogen bonds with biological targets, which is often a prerequisite for potent inhibitory activity.

The conversion of the hydrazide to a hydrazone by condensation with an aldehyde can significantly enhance biological activity. This modification extends the conjugation of the system and introduces new points of interaction. For example, the introduction of a nitrofuryl moiety through the formation of a hydrazone has been shown to have a positive influence on antimicrobial activity. mdpi.com The planarity of the resulting hydrazone structure is often considered a prerequisite for its activity, allowing for effective stacking and interaction with flat receptor surfaces or DNA. mdpi.com

Importance of Heterocyclic Ring Fusion (Oxadiazole, Triazole, Thiadiazole) on Efficacynih.govnih.govthieme-connect.de

The hydrazide functional group serves as a versatile synthetic intermediate for the creation of various five-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. nih.gov This molecular hybridization, where the hydrazide is cyclized into a heterocyclic ring, can have a profound impact on the compound's efficacy, metabolic stability, and pharmacokinetic profile. These five-membered heterocycles are considered "aromatic" under the Hückel rule and can act as bioisosteres for other functional groups, like amide or ester groups, offering chemical and thermal stability. nih.govthieme-connect.de

The 1,3,4-oxadiazole (B1194373) ring, in particular, is a privileged scaffold in medicinal chemistry. nih.gov Its derivatives are known to exhibit a broad spectrum of biological activities, including anticancer and antimicrobial effects. nih.govnih.gov The conversion of the flexible hydrazide linker into a rigid, planar oxadiazole ring can lock the molecule into a more biologically active conformation, reduce the number of rotatable bonds, and enhance binding affinity by positioning key interaction groups optimally. For example, 2,5-disubstituted 1,3,4-oxadiazoles can be synthesized from 1,2-diacylhydrazines, a derivative of the hydrazide structure. nih.gov The choice of heterocycle (oxygen in oxadiazole, sulfur in thiadiazole, or nitrogen in triazole) influences the electronic properties, planarity, and hydrogen bonding capacity of the molecule, allowing for fine-tuning of its biological activity. nih.gov

Table 2: Influence of Heterocyclic Ring Fusion on Molecular Properties

| Fused Heterocycle | Key Atoms | General Properties | Impact on Efficacy |

|---|---|---|---|

| 1,3,4-Oxadiazole | Oxygen, Nitrogen | Planar, rigid, acts as a hydrogen bond acceptor. nih.gov | Often enhances potency and metabolic stability by acting as a bioisostere for an amide group. nih.gov |

| 1,3,4-Thiadiazole (B1197879) | Sulfur, Nitrogen | Planar, less polar than oxadiazole, potential for different orbital interactions. nih.gov | Can modulate selectivity and potency; sulfur atom can engage in unique interactions with targets. |

| 1,2,4-Triazole (B32235) | Nitrogen | Can act as both hydrogen bond donor and acceptor, adds basicity. thieme-connect.de | Can significantly alter solubility and binding modes, often leading to a different biological activity profile. |

Pharmacophore Development and Optimization for Target-Specific Efficacynih.govnih.govsilicos-it.be

Pharmacophore modeling is a powerful computational strategy used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological effect. nih.gov For this compound derivatives, a pharmacophore model would typically consist of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, all positioned at specific relative distances and orientations.

The development of such a model begins with a set of active compounds. Tools like Pharao, which models pharmacophoric features as Gaussian 3D volumes rather than simple points, can then be used to align these molecules and deduce a common set of features. nih.govsilicos-it.be This approach allows for a more flexible and accurate representation of molecular interactions. silicos-it.be